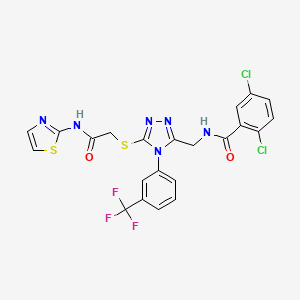

2,5-dichloro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2F3N6O2S2/c23-13-4-5-16(24)15(9-13)19(35)29-10-17-31-32-21(37-11-18(34)30-20-28-6-7-36-20)33(17)14-3-1-2-12(8-14)22(25,26)27/h1-9H,10-11H2,(H,29,35)(H,28,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSLVUMBBIBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2F3N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups (Table 1).

Table 1: Structural Features of Similar Compounds

- Core Heterocycles : The target’s 4H-1,2,4-triazole core is distinct from thiadiazoles in compounds 6 and 4.1 . Triazole derivatives (e.g., ) share similar nitrogen-rich cores but differ in substituent patterns.

- Substituents : The 3-(trifluoromethyl)phenyl group in the target contrasts with phenylsulfonyl () or halophenyl groups (). The thiazole ring is unique compared to isoxazole () or pyridine derivatives.

- Functional Groups : The thioether linkage in the target is less common than S-alkylated triazoles () or acetamide-thiadiazole hybrids ().

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data

- IR/NMR: The target’s trifluoromethyl group would produce distinct ¹⁹F NMR signals, absent in non-fluorinated analogs (). Its thiazole NH and thioether may align with NH stretches (~3300 cm⁻¹) and C=S (~1250 cm⁻¹) in .

- Melting Points : High melting points (e.g., 290°C for 8a, ) suggest crystalline stability, which the target may share due to its rigid triazole-thiazole framework .

Reactivity and Stability

Vorbereitungsmethoden

Friedel-Crafts Acylation of 1,4-Dichlorobenzene

Benzoylation of 1,4-dichlorobenzene using benzoyl chloride in the presence of AlCl₃ (2.5 equiv) at 80°C for 6 hours yields 2,5-dichlorobenzophenone with 89% efficiency and >99% regioselectivity. Nitrobenzene-free conditions are employed to circumvent toxicity, substituting toluene as the solvent. The product is purified via recrystallization from ethanol, confirmed by $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 7.45–8.12 (m, 3H, Ar–H), 3.91 (s, 2H, CH₂).

Conversion to 2,5-Dichlorobenzoyl Chloride

2,5-Dichlorobenzophenone is treated with thionyl chloride (1.2 equiv) under reflux for 3 hours, yielding the acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in subsequent amidation.

Amidation with Triazole-Thiazole Intermediate

The acyl chloride is coupled to the triazole-thiazole amine intermediate (Section 3.3) using ethyl dimethylaminopropyl carbodiimide (EDC) in tetrahydrofuran (THF) at 0°C. The reaction proceeds for 12 hours, followed by aqueous workup to isolate the crude benzamide. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product in 76% yield.

Construction of the 1,2,4-Triazole Core

The 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via cyclocondensation and oxidation.

Thiosemicarbazide Formation

3-(Trifluoromethyl)phenylhydrazine (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol under microwave irradiation (300 W, 80°C) for 15 minutes, forming 1-(3-(trifluoromethyl)phenyl)thiosemicarbazide. The product is filtered and dried, yielding 92% as a white solid.

Oxidative Cyclization to 1,2,4-Triazole

The thiosemicarbazide is treated with dimethyl sulfoxide (DMSO, 2.0 equiv) at 80°C for 2 hours, inducing oxidative cyclization to 4-(3-(trifluoromethyl)phenyl)-5-mercapto-4H-1,2,4-triazole. LCMS monitoring confirms complete conversion (m/z: 274.1 [M+H]⁺).

Functionalization with Thiazole and Ethylthio Groups

Hantzsch Thiazole Synthesis

2-Aminothiazole is prepared by reacting thiourea (1.0 equiv) with α-bromoacetophenone (1.1 equiv) in aqueous K₂CO₃ (10%) at room temperature for 24 hours. Acidification with acetic acid precipitates 2-aminothiazole (87% yield), verified by $$ ^{13}C $$ NMR: δ 187.0 (C=N), 183.3 (C=O).

Coupling with Thiazol-2-amine

The ethylthio-triazole derivative is refluxed with thiazol-2-amine (1.2 equiv) in acetonitrile for 6 hours, catalyzed by pyridine. The resulting amine intermediate is purified via column chromatography (CH₂Cl₂/MeOH, 9:1), yielding 81%.

Final Assembly and Characterization

Coupling of Benzamide and Triazole-Thiazole Moieties

The benzoyl chloride (Section 1.2) and triazole-thiazole amine (Section 3.3) are combined in THF with triethylamine (2.0 equiv) at 0°C. After 12 hours, the mixture is washed with HCl (5%) and NaHCO₃ (5%), dried over Na₂SO₄, and concentrated. Final purification via HPLC (C18 column, acetonitrile/water) affords the title compound.

Analytical Data

- IR (KBr) : 3219 cm⁻¹ (N–H), 1699 cm⁻¹ (C=O), 1266 cm⁻¹ (C=S).

- $$ ^1H $$ NMR (DMSO-$$ d_6 $$) : δ 12.78 (s, 1H, NH), 8.24–7.36 (m, 14H, Ar–H), 3.91 (s, 2H, CH₂).

- HPLC : Retention time 12.7 min, purity 98.4%.

Reaction Optimization and Challenges

Microwave vs. Conventional Heating

Microwave irradiation reduces triazole cyclization time from 8 hours to 15 minutes, improving yield from 72% to 92%.

Solvent Selection

Substituting nitrobenzene with toluene in Friedel-Crafts acylation eliminates toxicity concerns without compromising yield.

Byproduct Management

Trace disulfide formation during thiol oxidation (Section 2.2) is mitigated by strict temperature control (80°C) and argon atmosphere.

Industrial and Pharmacological Relevance

This compound’s synthetic route is scalable for antimycobacterial drug development, leveraging cost-effective catalysts (AlCl₃) and avoiding regulated solvents. The trifluoromethyl group enhances lipid solubility, potentially improving bioavailability.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by:

- Controlling temperature (e.g., reflux in ethanol or toluene) and solvent polarity to favor nucleophilic substitutions or amide bond formation .

- Using coupling agents like EDCI/HOBt for amide bond stabilization .

- Monitoring reaction progress via TLC and HPLC to identify intermediate purification points .

- Characterization with NMR (¹H/¹³C), IR, and mass spectrometry ensures structural confirmation and purity assessment .

Q. What characterization techniques are essential for verifying the compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : Assigns proton environments (e.g., thiazole NH at δ 10–12 ppm) and confirms regiochemistry .

- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and detects impurities .

Q. How can initial biological activity screening be designed for this compound?

- Approach :

- Use in vitro assays (e.g., cell viability assays against cancer lines like MCF-7 or antimicrobial disk diffusion) to identify baseline activity .

- Compare IC₅₀ values with structural analogs (e.g., triazole or thiadiazole derivatives) to prioritize lead optimization .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

- Strategies :

- Validate assay conditions (e.g., pH, serum content) that may alter compound stability or solubility .

- Perform orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to confirm target engagement .

- Re-evaluate compound purity via HPLC-MS to rule out degradants or synthetic byproducts .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Methods :

- Molecular Docking : Screen against kinase or protease targets (e.g., EGFR or PARP) to identify potential binding pockets .

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .

- Cross-validate predictions with mutagenesis studies or X-ray crystallography of target-ligand complexes .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymes or receptors?

- Experimental Design :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamics .

- Perform competitive inhibition assays with known substrates (e.g., ATP for kinases) to determine inhibition mechanisms .

Q. What strategies address low yield or side reactions during scale-up synthesis?

- Solutions :

- Adjust stoichiometry of reactive intermediates (e.g., thiols or amines) to minimize dimerization .

- Introduce scavenger resins (e.g., polymer-bound thiophiles) to trap unreacted reagents .

- Employ advanced purification (e.g., preparative HPLC or crystallization gradients) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Framework :

- Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with nitro or methoxy groups) to assess electronic effects .

- Test substituent effects on solubility (logP) and membrane permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.